molecular formula C32H26FN7O4S2 B11451108 N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

Cat. No.: B11451108
M. Wt: 655.7 g/mol
InChI Key: YASZCCDXKNASAQ-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a methylphenyl group, a thiophene ring, a pyrazole ring, a triazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole core.

    Formation of the triazole ring: This can be done via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper.

    Attachment of the fluorophenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the nitrobenzamide moiety: This step involves the nitration of a benzamide precursor, followed by coupling with the triazole-pyrazole-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom or the thiophene ring.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) are common.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its complex structure and functional groups.

    Industry: As a precursor for materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar compounds include those with related structural motifs, such as:

  • N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide
  • N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

These compounds share the core structure but differ in the substituents on the benzamide moiety. The unique combination of functional groups in N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide may confer distinct properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C32H26FN7O4S2

Molecular Weight

655.7 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C32H26FN7O4S2/c1-20-4-6-21(7-5-20)27-17-26(28-3-2-16-45-28)37-39(27)30(41)19-46-32-36-35-29(38(32)24-14-10-23(33)11-15-24)18-34-31(42)22-8-12-25(13-9-22)40(43)44/h2-16,27H,17-19H2,1H3,(H,34,42)

InChI Key

YASZCCDXKNASAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6

Origin of Product

United States

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